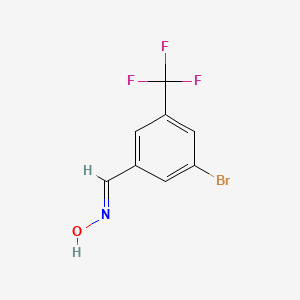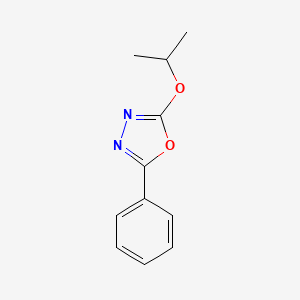
3-Brom-5-Trifluormethylbenzaldehydoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-trifluoromethylbenzaldehyde oxime is an organic compound with the molecular formula C₈H₅BrF₃NO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with bromine and trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-trifluoromethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-trifluoromethylbenzaldehyde.
Oximation Reaction: The aldehyde group of 3-Bromo-5-trifluoromethylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-trifluoromethylbenzaldehyde oxime are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-trifluoromethylbenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Common Reagents and Conditions:
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).
Oxidation: H₂O₂ in acetic acid or peracids in an organic solvent.
Major Products:
Reduction: 3-Bromo-5-trifluoromethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5-trifluoromethylbenzaldehyde nitroso derivative.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-trifluoromethylbenzaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-trifluoromethylbenzaldehyde: The parent compound without the oxime group.
3-Bromo-5-trifluoromethylbenzonitrile: A nitrile derivative with similar substituents on the benzene ring.
3-Bromo-5-trifluoromethylbenzylamine: The amine derivative obtained by reducing the oxime group.
Uniqueness: 3-Bromo-5-trifluoromethylbenzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. The oxime group allows for the formation of stable complexes with metal ions and biological macromolecules, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCFZSIRFGSFD-YIXHJXPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)


![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
